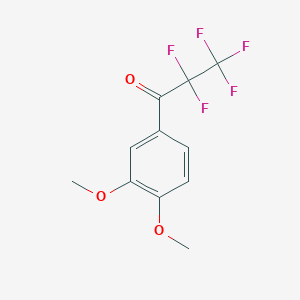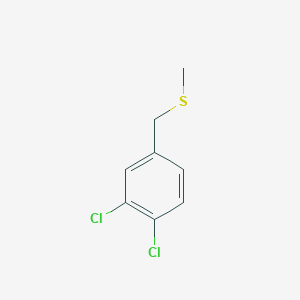
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate is an organic compound with the molecular formula C11H11ClO3S It is a derivative of acetic acid and features a sulfanyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate typically involves the reaction of 3-chloro-4-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbonyl carbon of the oxalyl chloride, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or primary amines can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring and its substituents can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(3-bromo-4-methylphenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(3-chloro-4-methylphenyl)sulfanyl-2-oxo-propanoate
Comparison: Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
ethyl 2-(3-chloro-4-methylphenyl)sulfanyl-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLGVYYDTFBXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
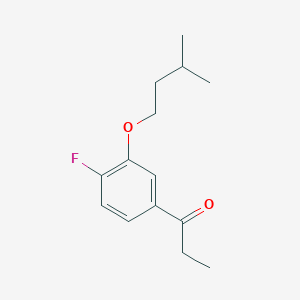
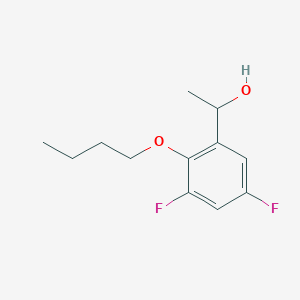



![1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998424.png)

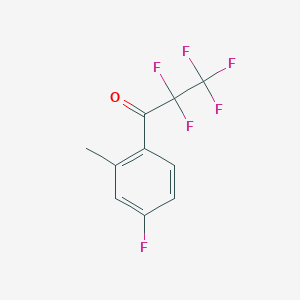

![1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7998444.png)
